methanol CAS No. 802559-25-7](/img/structure/B13810488.png)
[1-(Methylamino)cyclopentyl](2-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylamino)cyclopentylmethanol: is an organic compound that features a cyclopentyl ring substituted with a methylamino group and a methanol group attached to a 2-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylamino)cyclopentylmethanol typically involves the reaction of cyclopentanone with methylamine to form the intermediate [1-(Methylamino)cyclopentyl]methanol. This intermediate is then reacted with 2-methylbenzyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the methanol group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halides, alkoxides, solvents like ethanol or methanol, basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 1-(Methylamino)cyclopentylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of cyclopentyl and phenyl groups with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of this compound could be investigated for their potential therapeutic properties. The presence of the methylamino group suggests possible activity as a neurotransmitter analog or inhibitor.
Industry: In industrial applications, 1-(Methylamino)cyclopentylmethanol can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Methylamino)cyclopentylmethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either activate or inhibit the target’s function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
1-(Methylamino)cyclohexylmethanol: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
1-(Methylamino)cyclopentylmethanol: Similar structure but with a 2-chlorophenyl ring instead of a 2-methylphenyl ring.
1-(Methylamino)cyclopentylmethanol: Similar structure but with a 2-fluorophenyl ring instead of a 2-methylphenyl ring.
Uniqueness: The uniqueness of 1-(Methylamino)cyclopentylmethanol lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
802559-25-7 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
[1-(methylamino)cyclopentyl]-(2-methylphenyl)methanol |
InChI |
InChI=1S/C14H21NO/c1-11-7-3-4-8-12(11)13(16)14(15-2)9-5-6-10-14/h3-4,7-8,13,15-16H,5-6,9-10H2,1-2H3 |
InChI Key |
JQEPDSPSYDSOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2(CCCC2)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





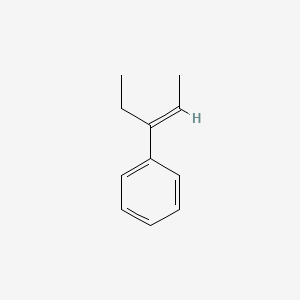
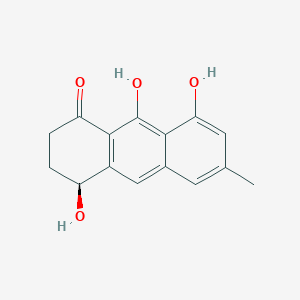
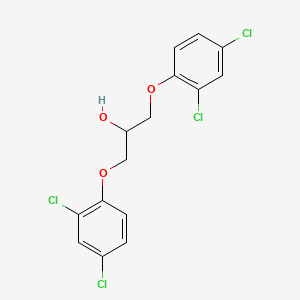
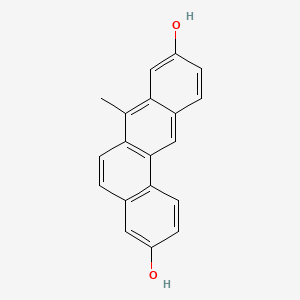
![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)
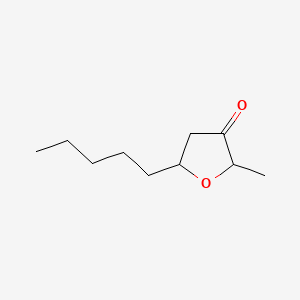
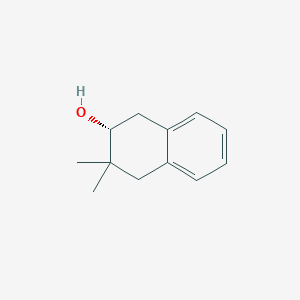
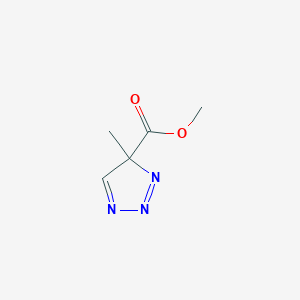
![(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13810490.png)
![2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810496.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)
